

Application Note: High-Purity Esterification of Cyclohexenedicarboxylic Acid (DOThP Synthesis)

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Compound of Interest

Compound Name: Cyclohexenedicarboxylic acid

CAS No.: 80889-54-9

Cat. No.: B14414109

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Abstract

This guide details the laboratory-scale synthesis and purification of Di-2-ethylhexyl tetrahydrophthalate (DOThP) via the esterification of cis-4-cyclohexene-1,2-dicarboxylic anhydride (THPA) with 2-ethylhexanol (2-EH). Unlike traditional acid-catalyzed pathways that often yield discolored products requiring extensive cleanup, this protocol utilizes an organometallic titanate catalyst. This approach ensures high conversion (>99%), low color (APHA < 20), and minimal side reactions, making the resulting ester suitable for high-performance PVC and medical-grade plasticizer applications.

Introduction & Rational Design

The Shift from Phthalates

Regulatory pressure on ortho-phthalates (e.g., DEHP) due to endocrine disruption concerns has accelerated the search for structural analogues.

- Aromatic: Terephthalates (DEHT/DOTP) – Good performance but slower fusion rates.

- Aliphatic Saturated: Cyclohexanoates (DINCH) – Excellent toxicology but higher cost due to hydrogenation steps.
- Aliphatic Unsaturated (Target): Tetrahydrophthalates (DOThP) – Derived from the Diels-Alder adduct of butadiene and maleic anhydride. They offer a unique balance of low viscosity, good solvation power, and "green" chemistry potential, serving as both a functional plasticizer and a precursor to hydrogenated derivatives.

Reaction Mechanism

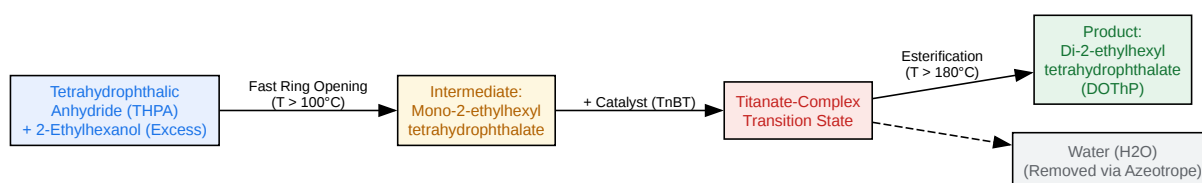
The synthesis proceeds via a two-step mechanism:

- Ring Opening: Rapid, non-catalytic alcoholysis of the anhydride to the mono-ester.
- Esterification: Rate-limiting, equilibrium-driven conversion of the mono-ester to the di-ester, requiring catalysis and water removal.

Why Titanate Catalysts? While sulfuric acid (

) or p-toluenesulfonic acid (pTSA) are common lab catalysts, they induce dehydration of 2-EH (forming olefins) and etherification, leading to color bodies. Tetra-n-butyl titanate (TnBT) acts as a Lewis acid, activating the carbonyl oxygen without promoting extensive dehydration, resulting in a superior, clear product.

Visualized Pathway (Graphviz)



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Figure 1: Reaction pathway for the conversion of THPA to DOThP using Titanate catalysis.

Experimental Protocol

Materials & Equipment

Reagent/Equipment	Specification	Purpose
Tetrahydrophthalic Anhydride (THPA)	>98% Purity, Flake/Solid	Core Reactant (Di-acid source)
2-Ethylhexanol (2-EH)	>99.5%, Anhydrous	Alcohol Reactant (20-30% molar excess)
Tetra-n-butyl titanate (TnBT)	>99% (Tyzor® TBT or equiv.)	Catalyst (Lewis Acid)
Sodium Hydroxide (NaOH)	10% w/w Aqueous Sol.	Catalyst Hydrolysis/Neutralization
Dean-Stark Apparatus	20 mL trap capacity	Water removal (Azeotropic distillation)
Vacuum Pump	< 10 mbar capability	Stripping excess alcohol

Step-by-Step Synthesis Procedure

Phase 1: Reaction Setup & Ring Opening

- Charge Reactor: In a 1L 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, thermocouple, nitrogen inlet, and Dean-Stark trap topped with a reflux condenser, add:
 - 152.2 g (1.0 mol) Tetrahydrophthalic Anhydride (THPA).
 - 325.5 g (2.5 mol) 2-Ethylhexanol (2-EH). Note: A 2.5:1 molar ratio ensures kinetic driving force.
- Inerting: Spurge the mixture with Nitrogen () for 10 minutes to remove dissolved oxygen (prevents oxidation/coloration). Maintain a slow blanket throughout.
- Initial Heating: Heat the mixture to 130°C.
 - Observation: The solid THPA will dissolve/melt. The reaction is exothermic; the mono-ester forms rapidly. No water is evolved yet.

Phase 2: Catalytic Esterification

- Catalyst Addition: Once at 130°C and fully homogeneous, add 0.48 g (0.1 wt% of total charge) of Tetra-n-butyl titanate (TnBT) via syringe.
 - Caution: TnBT is moisture sensitive. Handle quickly or under inert atmosphere.
- Ramp to Reflux: Increase temperature to 200°C – 220°C.
 - Mechanism:[1] The mixture will begin to boil. The 2-EH/Water azeotrope will vaporize and condense in the Dean-Stark trap.
- Water Removal: Water is denser than 2-EH. It will settle at the bottom of the trap. The upper organic phase (2-EH) should overflow back into the reactor.
 - Target: Theoretical water yield is ~18 mL (1.0 mol).
 - Duration: Reflux for 3–5 hours until water evolution ceases and the acid number (AN) is < 0.5 mg KOH/g.

Phase 3: Work-up and Purification

- Catalyst Hydrolysis: Cool the reaction mixture to 90°C. Add 2.0 g of water (or 1% aq. NaOH) and stir vigorously for 20 minutes.
 - Action: This hydrolyzes the active titanate into inert Titanium Dioxide () precipitates, stopping the reaction and preventing reversion.
- Filtration: Add a filter aid (e.g., Celite 545) and filter the crude mixture through a Buchner funnel to remove the solids.
 - Result: A clear, slightly yellow filtrate containing Product + Excess Alcohol.
- Vacuum Stripping: Transfer filtrate to a clean flask. Connect to vacuum distillation setup.
 - Conditions: Heat to 150°C under reduced pressure (< 10 mbar).

- Action: Distill off the excess 2-Ethylhexanol.[2]
- Final Polishing: (Optional) Pass the stripped product through a column of activated alumina or treat with activated carbon if ultra-low color is required.

Characterization & Quality Control

Key Performance Indicators (KPIs)

Metric	Method	Target Specification	Notes
Acid Value	ASTM D1045	< 0.1 mg KOH/g	Critical for electrical resistivity and stability.
Color	ASTM D1209	< 20 APHA	"Water white" indicates high purity.
Ester Content	GC-FID	> 99.5%	Impurities are usually mono-esters or ethers.
Water Content	Karl Fischer	< 0.1%	Moisture affects PVC aging.

Structural Validation (Spectroscopy)

- FTIR: Look for disappearance of Anhydride doublets (1850, 1780

) and appearance of strong Ester Carbonyl (

) at 1735

. The alkene (

) stretch of the cyclohexene ring appears weak around 1650

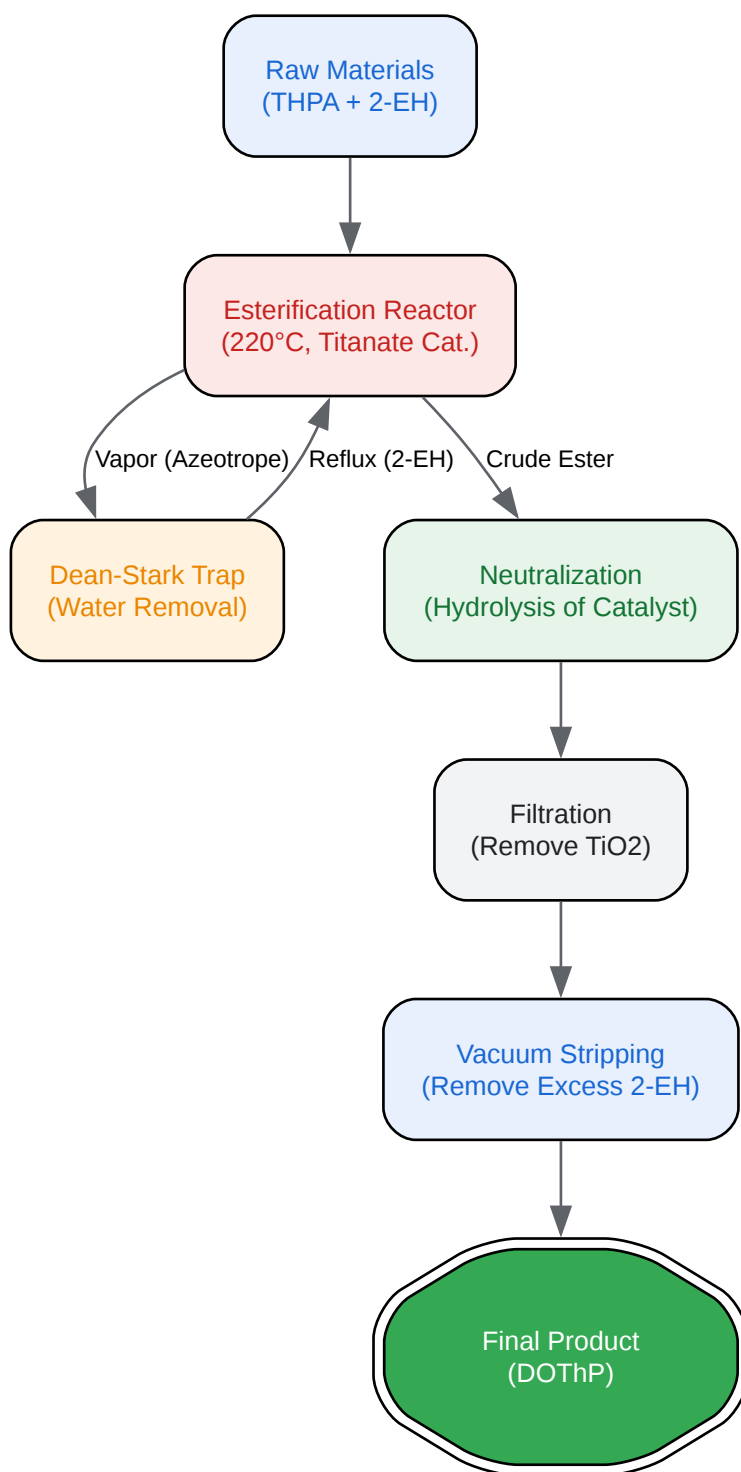
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- H-NMR:

- 5.6 ppm (2H, s, alkene protons on cyclohexene ring).

- 4.0 ppm (4H, m, of the ethylhexyl group).
- Absence of carboxylic acid proton (> 11 ppm).

Process Flow Diagram (Graphviz)



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Figure 2: Process flow for the isolation and purification of DOPhP.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Acid Value (>0.5)	Incomplete reaction; Water refluxing back.	Increase reaction time; Ensure vigorous flow helps strip water; Check Dean-Stark separation.
Yellow/Dark Color	Oxidation; Catalyst degradation; Too high temp.	Ensure strict blanket; Do not exceed 225°C; Switch from Acid cat. to Titanate if not already done.
Haze in Product	Residual Catalyst () or Moisture.	Improve filtration (use finer Celite); Dry product under vacuum at 80°C.
Slow Reaction Rate	Catalyst deactivation by moisture.	Ensure reagents (2-EH) are dry before adding Titanate; Increase catalyst load to 0.15 wt%.

Safety & Regulatory (E-E-A-T)

- **Chemical Safety:** THPA is a respiratory sensitizer. Handle in a fume hood. Titanates react violently with water; store under inert gas.
- **Regulatory Status:** Unlike DEHP (Category 1B Reprotoxic), cyclohexene dicarboxylates (like DOTHp) and their saturated counterparts (DINCH) generally exhibit favorable toxicological profiles, often classified as non-CMR (Carcinogenic, Mutagenic, Reprotoxic).
- **Waste Disposal:** The aqueous phase from the Dean-Stark trap contains dissolved organics and must be treated as chemical waste.

filter cake is solid chemical waste.

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